N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
CAS No.:
Cat. No.: VC14528423
Molecular Formula: C25H21N5O3
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H21N5O3 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
| Standard InChI | InChI=1S/C25H21N5O3/c26-22-19(24(31)27-16-18-9-6-14-33-18)15-20-23(28-21-10-4-5-12-29(21)25(20)32)30(22)13-11-17-7-2-1-3-8-17/h1-10,12,14-15,26H,11,13,16H2,(H,27,31) |
| Standard InChI Key | DAMDQEJEZBNBET-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCN2C3=C(C=C(C2=N)C(=O)NCC4=CC=CO4)C(=O)N5C=CC=CC5=N3 |
Introduction
N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound characterized by its unique tricyclic structure and diverse functional groups. This compound belongs to the class of triazatricyclic compounds, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. Initial steps may include the formation of the triazatricyclo framework through cyclization reactions involving appropriate precursors. Subsequent modifications would involve introducing the furan-2-ylmethyl and 2-phenylethyl groups through nucleophilic substitution or coupling reactions.
Synthesis Steps
-
Formation of Triazatricyclo Framework: This involves cyclization reactions using specific precursors.
-
Introduction of Furan-2-ylmethyl Group: Typically achieved through nucleophilic substitution.
-
Introduction of 2-Phenylethyl Group: Also achieved through nucleophilic substitution or coupling reactions.
Biological Activities and Applications
Compounds with similar structural motifs often exhibit significant biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of N-(furan-2-ylmethyl)-6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide make it a valuable subject for ongoing research in medicinal chemistry and materials science.
Potential Applications
-
Medicinal Chemistry: Potential therapeutic applications due to its diverse biological activities.
-
Materials Science: Unique structural features contribute to its interest in materials research.
Spectral Analysis and Characterization
The characterization of this compound often involves spectral analyses such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) to provide insights into its chemical properties. These analyses help confirm the structure and identify functional groups present in the compound.
Spectral Analysis Techniques
-
1H NMR: Used to identify proton environments.
-
13C NMR: Used to identify carbon environments.
-
IR Spectroscopy: Used to identify functional groups.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume